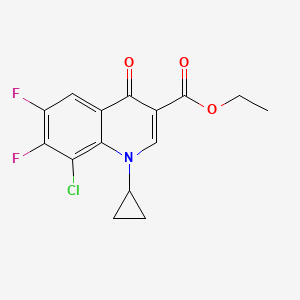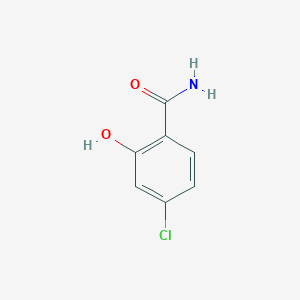
Silane, 9,10-anthracenediylbis[triethoxy-
Vue d'ensemble
Description
Silane, 9,10-anthracenediylbis[triethoxy- is a specialized organosilicon compound characterized by its unique structure, which includes an anthracene moiety linked to triethoxysilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, 9,10-anthracenediylbis[triethoxy- typically involves the reaction of anthracene derivatives with triethoxysilane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between anthracene and triethoxysilane, resulting in the formation of the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Silane, 9,10-anthracenediylbis[triethoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, 9,10-anthracenediylbis[triethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The triethoxysilane groups can undergo substitution reactions with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-based silanols, while substitution reactions can produce a range of functionalized silanes .
Applications De Recherche Scientifique
Silane, 9,10-anthracenediylbis[triethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials and as a functionalizing agent for surfaces.
Biology: The compound can be employed in the development of biosensors and as a labeling agent in biological assays.
Medicine: Research explores its potential in drug delivery systems and as a component in diagnostic tools.
Industry: It is utilized in the production of coatings, adhesives, and composite materials due to its ability to enhance material properties
Mécanisme D'action
The mechanism by which Silane, 9,10-anthracenediylbis[triethoxy- exerts its effects involves its interaction with various molecular targets. The triethoxysilane groups can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion and functionalization. The anthracene moiety can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopropyltriethoxysilane (APTES): Used for surface functionalization and biosensing applications.
Glycidoxypropyl trimethoxysilane (KH-560): Employed in polymer composites and coatings.
Methyltriethoxysilane: Utilized in the preparation of silicon-based antireflective coatings
Uniqueness
Silane, 9,10-anthracenediylbis[triethoxy- stands out due to its anthracene core, which imparts unique optical and electronic properties. This makes it particularly valuable in applications requiring specific interactions and functionalities that are not achievable with other silane compounds .
Propriétés
IUPAC Name |
triethoxy-(10-triethoxysilylanthracen-9-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6Si2/c1-7-27-33(28-8-2,29-9-3)25-21-17-13-15-19-23(21)26(24-20-16-14-18-22(24)25)34(30-10-4,31-11-5)32-12-6/h13-20H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHSZDXIPCKSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C2C=CC=CC2=C(C3=CC=CC=C31)[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565964 | |
| Record name | (Anthracene-9,10-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132877-71-5 | |
| Record name | (Anthracene-9,10-diyl)bis(triethoxysilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1601746.png)


![2-Iodothieno[3,2-b]pyridine](/img/structure/B1601750.png)










